

10-Methyl-10-deazaaminopterin: A Selective DHFR Inhibitor Outperforming Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Methyl-10-deazaaminopterin	
Cat. No.:	B1664518	Get Quote

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[City, State] – [Date] – In the landscape of cancer chemotherapy, the quest for more selective and potent therapeutic agents is perpetual. New research and comparative data validate **10-Methyl-10-deazaaminopterin** (MDAM) as a highly effective inhibitor of dihydrofolate reductase (DHFR), demonstrating significant advantages over the widely used drug, Methotrexate (MTX). These findings, aimed at researchers, scientists, and drug development professionals, highlight MDAM's potential for enhanced therapeutic efficacy and reduced toxicity in various cancer models.

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1] Its inhibition disrupts these processes, leading to cell death, making it a well-established target for cancer therapy. While Methotrexate has been a cornerstone of DHFR inhibition, its clinical use is often limited by its cellular transport and side effects.

10-Methyl-10-deazaaminopterin and its analogs represent a promising evolution in DHFR inhibition. Structural modifications at the 10-position of the deazaaminopterin scaffold have been shown to enhance membrane transport into tumor cells, leading to greater intracellular accumulation and persistence compared to normal proliferative tissues.[2] This selective accumulation is a key factor contributing to the superior antitumor properties of these analogs.





Comparative Efficacy: 10-Deazaaminopterin Analogs vs. Methotrexate

A substantial body of evidence underscores the enhanced performance of 10-deazaaminopterin derivatives over Methotrexate. Analogs with alkyl substitutions (methyl or ethyl) at the 10-position of 10-deazaaminopterin have proven to be the most effective in this class of compounds.[3]

In Vitro DHFR Inhibition and Cell Growth Inhibition:

Studies have consistently shown that 10-alkyl-10-deazaaminopterin analogs are potent inhibitors of DHFR, often equivalent to or slightly more potent than Methotrexate at the enzymatic level.[2] However, their superiority becomes more pronounced in cellular assays due to improved transport characteristics. For instance, the influx of these analogs into L1210 leukemia cells is significantly higher than that of Methotrexate, with a 4- to 14-fold lower influx Km, indicating a higher affinity for the transport system.[2] This leads to more potent inhibition of cell growth.



Compound	Target	IC50/Ki Value	Cell Line/Enzyme Source	Reference
10-Methyl-10- deazaaminopteri n	DHFR	Slightly more potent than MTX	L1210 cell DHFR	INVALID-LINK [2]
10-Ethyl-10- deazaaminopteri n	DHFR	Equivalent to 10- Methyl-10- deazaaminopteri n	L1210 cell DHFR	INVALID-LINK [2]
Methotrexate (MTX)	DHFR	-	L1210 cell DHFR	INVALID-LINK [2]
10- Deazaaminopteri n	DHFR	Equivalent to Aminopterin	L1210 cell DHFR	INVALID-LINK [2]
Aminopterin	DHFR	-	L1210 cell DHFR	INVALID-LINK [2]

In Vivo Antitumor Activity:

The enhanced cellular uptake of 10-deazaaminopterin analogs translates to markedly superior antitumor efficacy in various murine tumor models. These analogs have demonstrated a greater reduction in tumor burden and an increase in long-term survivors compared to Methotrexate in ascitic and solid tumors, including L1210 leukemia, Sarcoma 180, and E0771 mammary adenocarcinoma.[3] For example, against the E0771 tumor, the ethyl derivative of 10-deazaaminopterin was over five times more effective than Methotrexate in slowing tumor growth.[3]

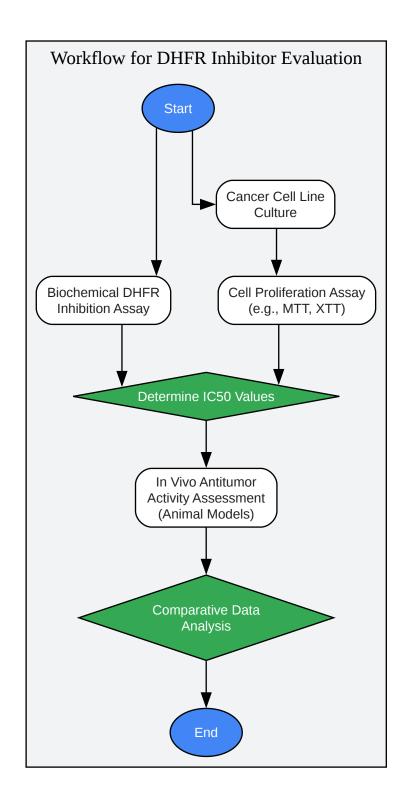
Signaling Pathway and Experimental Workflow

The inhibitory action of **10-Methyl-10-deazaaminopterin** targets the folate metabolic pathway, which is fundamental for cell division. The diagrams below illustrate this pathway and a typical experimental workflow for evaluating DHFR inhibitors.









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- To cite this document: BenchChem. [10-Methyl-10-deazaaminopterin: A Selective DHFR Inhibitor Outperforming Methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664518#validation-of-10-methyl-10-deazaaminopterin-as-a-selective-dhfr-inhibitor]

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